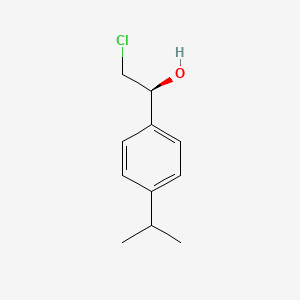

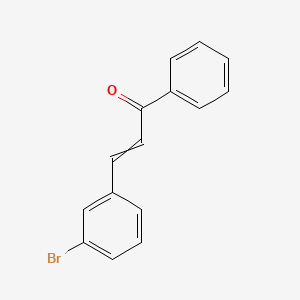

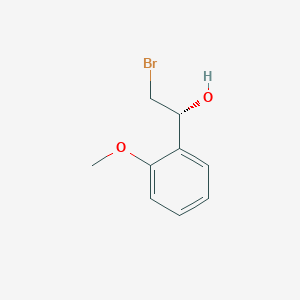

(1R)-2-Bromo-1-(2-methoxy-phenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1R)-2-Bromo-1-(2-methoxy-phenyl)ethanol” is a chemical compound with the molecular formula C9H12O2 . It has a molecular weight of 152.19 . The compound is also known as “(1R)-1-(2-methoxyphenyl)ethanol” and is stored at room temperature .

Synthesis Analysis

The synthesis of compounds similar to “(1R)-2-Bromo-1-(2-methoxy-phenyl)ethanol” has been reported in the literature. For instance, the bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone (1a) offers an attractive method to access this important compound . Another study reported the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure .Molecular Structure Analysis

The molecular structure of “(1R)-2-Bromo-1-(2-methoxy-phenyl)ethanol” can be analyzed using various spectroscopic techniques. The compound has been characterized using 1H NMR, 13C NMR, and Fourier-transform infrared (FT-IR) spectroscopy .Chemical Reactions Analysis

The compound “(1R)-2-Bromo-1-(2-methoxy-phenyl)ethanol” can undergo various chemical reactions. For example, it can participate in enzymatic synthesis, which is a key step in the production of certain pharmaceuticals .Physical And Chemical Properties Analysis

“(1R)-2-Bromo-1-(2-methoxy-phenyl)ethanol” is a liquid at room temperature . It has a molecular weight of 152.19 g/mol . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 236.4±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Scientific Research Applications

Chemical Synthesis and Stereochemistry

- The resolution of enantiomers of bromohydrins, derived from similar compounds, has facilitated the synthesis of optically active epoxides and alcohols, indicating the importance of these compounds in stereochemical studies and the determination of optical purity through techniques such as n.m.r. and h.p.l.c. analysis (Boyd, Sharma, & Smith, 1983). This work underscores the significance of such compounds in resolving complex stereochemical configurations in chemical synthesis.

Pharmacokinetics and Metabolism

- Studies on the metabolism of psychoactive substances have identified metabolites related to "(1R)-2-Bromo-1-(2-methoxy-phenyl)ethanol," contributing to our understanding of metabolic pathways and the synthesis of specific alcohol and carboxylic acid metabolites from compounds undergoing deamination and subsequent reduction or oxidation (Kanamori et al., 2002). These findings are crucial for the development of new drugs and for understanding the metabolic fate of brominated and methoxylated compounds in biological systems.

Organic Chemistry and Catalysis

- Research on the synthesis of 1,2,3,4-tetrahydro-6-methoxy-2-methyl-1-phenylisoquinoline and related compounds, achieved through cyclization and methylation, demonstrates the application of these compounds in organic synthesis, offering insights into the mechanisms of reaction and the influence of stereochemistry (Kametani, Sugi, Yagi, Fukumoto, & Shibuya, 1970). Such research is fundamental in expanding the toolkit available for the synthesis of complex organic molecules.

Novel Compounds and Chemical Reactions

- The preparation and characterization of novel compounds, such as the racemic secondary alcohol with an asymmetric carbon derived from related bromo-phenyl compounds, highlight the ongoing exploration of new chemicals with potential applications in various fields, including materials science and medicinal chemistry (Wurfer & Badea, 2021). Discoveries in this area can lead to the development of new materials and pharmaceuticals.

Green Chemistry and Sustainable Processes

- Advances in green chemistry, such as the ultrasound-mediated, catalyst-free synthesis of bis-3-methyl-1-phenyl-1H-pyrazol-5-ols in aqueous ethanol, showcase the application of environmentally friendly methods to produce compounds efficiently and sustainably (Shabalala et al., 2020). Such approaches are critical in reducing the environmental impact of chemical synthesis.

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

(1R)-2-bromo-1-(2-methoxyphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,11H,6H2,1H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROJNSZKFGHHNR-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CBr)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@H](CBr)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-2-bromo-1-(2-methoxyphenyl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B6319492.png)

![(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B6319501.png)

![4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-benzoic acid methyl ester, 95%](/img/structure/B6319537.png)